IACS-010759

概要

説明

IACS-10759 は、ミトコンドリア電子伝達系の複合体 I を特異的に標的とする、酸化リン酸化の新しい低分子阻害剤です。 この化合物は、代謝的脆弱性を持つ腫瘍細胞を選択的に殺す可能性を示しており、癌治療のための有望な候補となっています .

科学的研究の応用

IACS-10759 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study oxidative phosphorylation and mitochondrial function. In biology, it helps in understanding cellular metabolism and energy production. In medicine, IACS-10759 is being investigated for its potential to treat various types of cancer, including acute myeloid leukemia and solid tumors. Its ability to selectively target tumor cells with metabolic vulnerabilities makes it a valuable asset in cancer research .

作用機序

IACS-10759 は、ミトコンドリア電子伝達系の複合体 I を阻害することで効果を発揮します。この阻害は、NADH から NAD+ への変換を阻害し、ATP 産生の減少と活性酸素種の増加につながります。その結果生じる代謝的アンバランスは、エネルギー産生に酸化リン酸化を大きく依存している腫瘍細胞においてアポトーシスを誘導します。 IACS-10759 の分子標的は、複合体 I のサブユニット、特にキノン結合部位に関与するサブユニットです .

類似化合物の比較

類似化合物: IACS-10759 に似た化合物には、メトホルミンやフェンホルミンなどの他の酸化リン酸化阻害剤が含まれます。 これらの化合物は、ミトコンドリア機能を標的としますが、特定のメカニズムと分子標的は異なります .

独自性: IACS-10759 を他の類似化合物と区別するものは、複合体 I を阻害する際の高い選択性と効力です。 メトホルミンやフェンホルミンは、より幅広い標的と効果を持っていますが、IACS-10759 は複合体 I のキノン結合部位を特異的に標的とするため、代謝的脆弱性を持つ腫瘍細胞でアポトーシスを誘導する上でより効果的です .

生化学分析

Biochemical Properties

IACS-010759 plays a significant role in biochemical reactions, particularly in the context of energy production within cells. It targets mitochondrial complex I, a key component of the electron transport chain involved in OXPHOS . This interaction disrupts the normal flow of electrons within the mitochondria, leading to a decrease in ATP production and an increase in the production of reactive oxygen species .

Cellular Effects

This compound has been shown to have profound effects on various types of cells, particularly those reliant on OXPHOS for energy production. For instance, it robustly inhibits proliferation and induces apoptosis in models of brain cancer and acute myeloid leukemia (AML) reliant on OXPHOS . This is likely due to a combination of energy depletion and reduced aspartate production, which leads to impaired nucleotide biosynthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to mitochondrial complex I, inhibiting its function and thereby disrupting OXPHOS . This results in a decrease in the conversion of NADH to NAD+, reduced ATP production, and changes in gene expression related to energy metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, treatment of primary CLL cells with this compound greatly inhibited OXPHOS but caused only minor cell death at 24 and 48 hours . Over time, cells adapt to use a different metabolic pathway when OXPHOS is inhibited .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been shown to strongly inhibit tumor growth in multiple endocrine and palbociclib resistant PDX at different doses . Two independent phase I clinical trials were prematurely terminated because of unacceptable dose-limiting toxicities including neurotoxicity and elevated blood lactate levels .

Metabolic Pathways

This compound is involved in the OXPHOS metabolic pathway. By inhibiting mitochondrial complex I, it disrupts the normal flow of electrons within the mitochondria, leading to a decrease in ATP production and an increase in the production of reactive oxygen species .

Transport and Distribution

Given its mechanism of action, it is likely that it is transported into cells and distributed to the mitochondria, where it exerts its effects by binding to and inhibiting mitochondrial complex I .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, given its target of mitochondrial complex I . This localization allows it to effectively disrupt OXPHOS and exert its effects on cellular energy metabolism.

準備方法

合成経路と反応条件: IACS-10759 の合成は、市販の出発物質から始まる多段階プロセスを伴います。 反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、高収率と純度が保証されます .

工業生産方法: IACS-10759 の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、効率性、コスト効率、スケーラビリティのために最適化されています。 これには、大型反応器、自動化システム、および厳格な品質管理対策の使用が含まれ、規制基準に準拠した一貫性が保証されます .

化学反応の分析

反応の種類: IACS-10759 は、酸化リン酸化の阻害剤としての役割により、主に酸化および還元反応を起こします。 また、特に求核剤の存在下では、置換反応にも参加することができます .

一般的な試薬と条件: IACS-10759 を含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は通常、制御された温度と pH で行われ、目的の変換に最適な条件が保証されます .

主要な生成物: IACS-10759 の反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応では水酸化誘導体が生成される場合があり、還元反応では化合物の脱水素化形態が生成される場合があります .

科学研究への応用

IACS-10759 は、化学、生物学、医学、産業の分野で幅広い科学研究への応用があります。化学では、酸化リン酸化とミトコンドリア機能を研究するためのツールとして使用されます。生物学では、細胞代謝とエネルギー産生を理解するのに役立ちます。医学では、IACS-10759 は、急性骨髄性白血病や固形腫瘍を含むさまざまな癌の治療の可能性について調査されています。 代謝的脆弱性を持つ腫瘍細胞を選択的に標的とする能力により、癌研究において貴重な資産となっています .

類似化合物との比較

Similar Compounds: Similar compounds to IACS-10759 include other inhibitors of oxidative phosphorylation, such as metformin and phenformin. These compounds also target mitochondrial function but differ in their specific mechanisms and molecular targets .

Uniqueness: What sets IACS-10759 apart from other similar compounds is its high selectivity and potency in inhibiting complex I. Unlike metformin and phenformin, which have broader targets and effects, IACS-10759 specifically targets the quinone binding site of complex I, making it more effective in inducing apoptosis in tumor cells with metabolic vulnerabilities .

特性

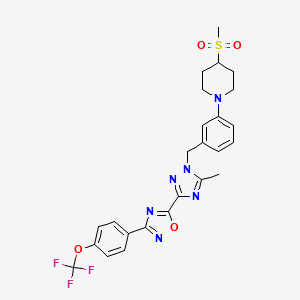

IUPAC Name |

5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25F3N6O4S/c1-16-29-23(24-30-22(32-38-24)18-6-8-20(9-7-18)37-25(26,27)28)31-34(16)15-17-4-3-5-19(14-17)33-12-10-21(11-13-33)39(2,35)36/h3-9,14,21H,10-13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJWNWZJUYCGKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1CC2=CC(=CC=C2)N3CCC(CC3)S(=O)(=O)C)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25F3N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1570496-34-2 | |

| Record name | IACS-010759 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1570496342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IACS-010759 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42W52V11DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B607957.png)

![2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid](/img/structure/B607964.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B607966.png)

![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B607967.png)